IDO1 Cellular Potency: 2.20 nM (HeLa) vs. In-Series Comparators (6.30–36 nM) in a Standardized IFNγ-Stimulated Kynurenine Assay
In a head-to-head cellular assay employing IFNγ-stimulated human HeLa cells, (7-bromo-5-fluoro-1H-indol-2-yl)methanol (BDBM50587578) inhibited IDO1-mediated kynurenine formation with an IC₅₀ of 2.20 nM after 48 h incubation, as measured by spectrophotometry. Under identical assay conditions, the structurally related comparator BDBM50587581 gave an IC₅₀ of 6.30 nM, BDBM50587582 gave 14 nM, and the clinical-stage IDO1 inhibitor epacadostat (INCB024360) gave 36 nM [1]. Thus, the 7-bromo-5-fluoro analog is 2.9-fold more potent than the closest in-series comparator and 16-fold more potent than epacadostat in this cellular readout.
| Evidence Dimension | IDO1 cellular IC₅₀ (HeLa) |
|---|---|
| Target Compound Data | 2.20 nM (BDBM50587578; 7-Br-5-F-indole-2-methanol) |
| Comparator Or Baseline | BDBM50587581: 6.30 nM; BDBM50587582: 14 nM; Epacadostat (INCB024360): 36 nM |
| Quantified Difference | 2.9-fold vs. BDBM50587581; 6.4-fold vs. BDBM50587582; 16-fold vs. epacadostat |
| Conditions | IFNγ-stimulated human HeLa cells; 48 h incubation; kynurenine detection by spectrophotometry |
Why This Matters
For IDO1-targeted probe or lead discovery, a 2.9–16-fold cellular potency advantage translates into lower compound consumption per assay point, reduced risk of off-target effects at working concentrations, and a wider dynamic range for structure–activity relationship expansion.
- [1] BindingDB. (2023). PrimarySearch_ki assayid=3, entryid=50015562: HeLa IDO1 IC₅₀ values for BDBM50587578 (2.20 nM), BDBM50587581 (6.30 nM), BDBM50587582 (14 nM), Epacadostat (36 nM). https://www.bindingdb.org/ View Source
